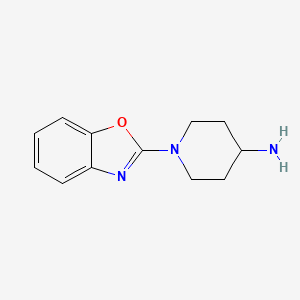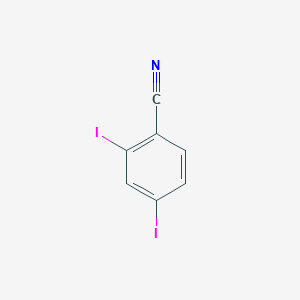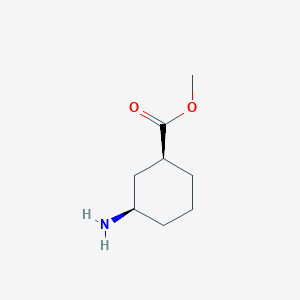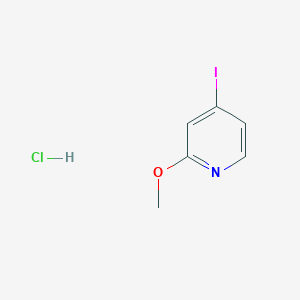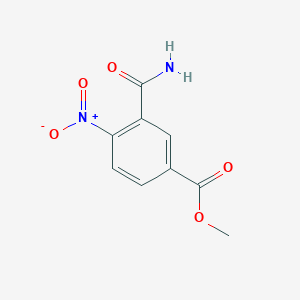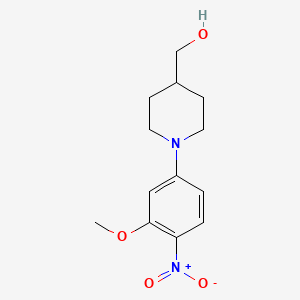![molecular formula C10H19NO B3283078 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol CAS No. 761373-48-2](/img/structure/B3283078.png)
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol
Übersicht
Beschreibung
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol is a bicyclic amine with a hydroxyl group attached to a propyl chain. This compound is known for its unique structure, which includes a nitrogen atom within a bicyclic framework. It is also referred to as 3-Quinuclidinol or 3-Hydroxyquinuclidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol typically involves the reduction of quinuclidinone derivatives. One common method is the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in methanol, which yields 3-Quinuclidinol . Another approach involves the catalytic hydrogenation of 3-quinuclidinone using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of this compound often employs similar reduction methods but on a larger scale. The choice of reducing agent and catalyst can vary depending on the desired yield and purity. The process typically involves rigorous purification steps, including recrystallization and distillation, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-quinuclidinone, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol involves its interaction with molecular targets such as cholinergic receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The specific pathways involved depend on the receptor subtype and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound has a similar bicyclic structure but with an acetate group instead of a hydroxyl group.
8-Azabicyclo[3.2.1]octane: This compound has a different bicyclic framework and is used in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure, used in drug discovery.
Uniqueness
3-(1-Azabicyclo[222]octan-3-yl)propan-1-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-1-2-10-8-11-5-3-9(10)4-6-11/h9-10,12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEJEBIRNHHWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666378 | |
| Record name | 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761373-48-2 | |
| Record name | 3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


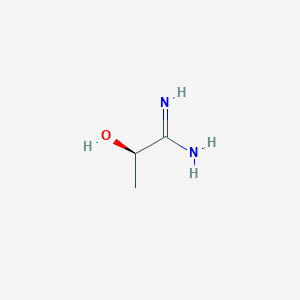
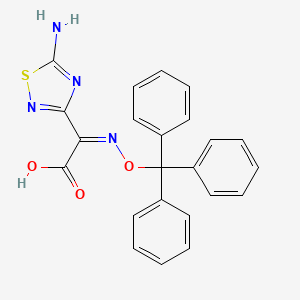
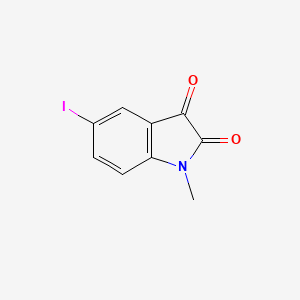

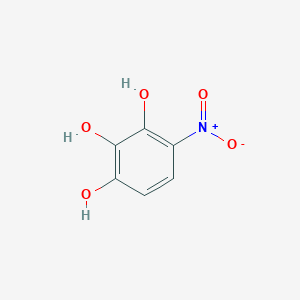

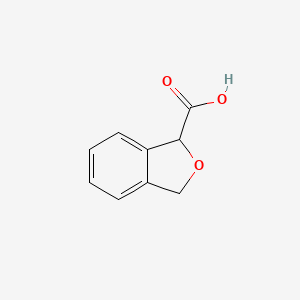
![2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B3283049.png)
